Cdpgyigsr-NH2

概要

説明

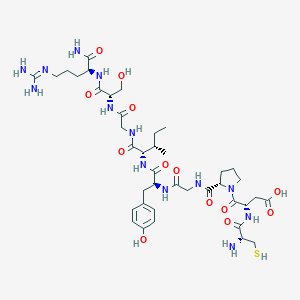

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a linear peptide derived from the laminin B1 chain. This peptide is known for its ability to interfere with tumor cell attachment and invasion into the basement membrane, exhibiting anti-angiogenic properties . The compound has a molecular weight of 966.07 g/mol and a molecular formula of C40H63N13O13S .

科学的研究の応用

Scientific Research Applications

1.1 Chemistry

- Model Peptide for Synthesis : H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 serves as a model peptide for studying peptide synthesis and modification techniques. It is often used to evaluate new coupling reagents and deprotection strategies in solid-phase peptide synthesis (SPPS) .

1.2 Biology

- Cell Adhesion and Migration Studies : The peptide is instrumental in investigating the mechanisms of cell adhesion and migration. Its ability to bind to laminin receptors allows researchers to study its effects on cell behavior in vitro .

- Angiogenesis Inhibition : H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has been shown to inhibit angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis. This property makes it a valuable tool for studying vascular biology .

1.3 Medicine

- Anti-Cancer Therapeutics : Due to its anti-angiogenic properties, this peptide is being explored as a potential therapeutic agent for inhibiting tumor growth and metastasis in various cancer models. It disrupts tumor cell adherence and invasion into the extracellular matrix .

- Experimental Metastasis Inhibition : Studies have demonstrated that the peptide can inhibit experimental metastasis, making it a candidate for further development in cancer treatments .

Industrial Applications

In addition to its research applications, H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has potential uses in industry:

- Development of Anti-Angiogenic Drugs : The properties of this peptide can be harnessed in the pharmaceutical industry to develop new anti-cancer drugs targeting angiogenesis .

- Biomaterials : Its interactions with cellular components can be utilized in designing biomaterials that promote specific cellular responses, useful in tissue engineering .

生化学分析

Biochemical Properties

Cdpgyigsr-NH2 plays a significant role in biochemical reactions, particularly in the process of angiogenesis . It interacts with various enzymes, proteins, and other biomolecules, primarily vascular endothelial cells . The nature of these interactions involves the suppression of embryonic angiogenesis and the migration of vascular endothelial cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the migration of vascular endothelial cells . This impact on cell signaling pathways, gene expression, and cellular metabolism results in the suppression of angiogenesis and solid tumor growth .

Molecular Mechanism

The mechanism of action of this compound is primarily through its active site for cell binding . It exerts its effects at the molecular level by inhibiting the migration of vascular endothelial cells, which leads to the suppression of angiogenesis . This does not affect the in vitro proliferation of endothelial cells or that of tumor cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to inhibit angiogenesis and solid tumor growth . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Given its role in angiogenesis, it likely interacts with enzymes or cofactors involved in this process .

Transport and Distribution

Given its role in angiogenesis, it likely interacts with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in angiogenesis, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, cysteine, is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, glycine, tyrosine, isoleucine, glycine, serine, and arginine).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification methods ensure high purity and yield .

化学反応の分析

Types of Reactions

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

作用機序

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 exerts its effects by binding to specific receptors on the surface of tumor cells and endothelial cells. This binding disrupts the interaction between the cells and the extracellular matrix, inhibiting cell adhesion and invasion. The peptide also interferes with angiogenesis by blocking the formation of new blood vessels, which is essential for tumor growth and metastasis .

類似化合物との比較

Similar Compounds

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Similar structure but with a free carboxyl group at the C-terminus.

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OMe: Similar structure but with a methyl ester group at the C-terminus.

Uniqueness

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is unique due to its specific sequence derived from the laminin B1 chain, which imparts its anti-angiogenic properties. The presence of the amide group at the C-terminus enhances its stability and bioactivity compared to other similar peptides .

生物活性

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, also known as CDPGYIGSR, is a peptide derived from the laminin B1 chain, specifically residues 925-933. This peptide has garnered attention due to its significant biological activities, particularly in cancer research and cell biology. Laminins are crucial components of the extracellular matrix (ECM), influencing various cellular processes such as adhesion, migration, and differentiation.

- Molecular Formula : C40H63N13O13S

- Molecular Weight : 966.09 g/mol

- CAS Number : 110590-61-9

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 interacts with the laminin receptor, which plays a pivotal role in cellular signaling pathways associated with tumor metastasis and angiogenesis. The peptide inhibits tumor cell attachment and invasion into the ECM, thereby displaying anti-metastatic properties.

1. Anti-Angiogenic Effects

Research indicates that this peptide inhibits angiogenesis, which is the formation of new blood vessels from pre-existing ones—a critical process in tumor growth and metastasis. By blocking the interaction between tumor cells and the ECM, it reduces the ability of tumors to establish a vascular supply necessary for growth.

2. Inhibition of Tumor Growth

Studies have shown that H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can significantly suppress solid tumor growth in experimental models. For instance, Sakamoto et al. (1991) demonstrated that this peptide inhibited both angiogenesis and solid tumor growth in vivo .

3. Cell Adhesion and Migration

The peptide's sequence is essential for its biological activity; it interferes with cell adhesion mechanisms that are crucial for cancer cell migration. This disruption is vital in preventing metastasis, as highlighted by its ability to bind to specific receptors on cancer cells .

Research Findings

Case Studies

Several case studies have explored the application of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in cancer therapeutics:

- Breast Cancer Models : In preclinical trials involving breast cancer cell lines, treatment with this peptide resulted in reduced metastatic potential and inhibited tumor growth.

- Melanoma Studies : The peptide was tested on melanoma models where it exhibited significant anti-metastatic effects by disrupting interactions between melanoma cells and the ECM.

特性

IUPAC Name |

(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPQJYLNDRHQD-JDIVNGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149318 | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-61-9 | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does CDPGYIGSR-NH2 interact with cells and affect their behavior?

A1: this compound binds to a specific receptor on the surface of cells, primarily the integrin α4β1. [] This interaction mimics the binding of laminin, a crucial component of the extracellular matrix, to cells. This binding event can trigger a cascade of downstream effects, including:

- Inhibition of cell migration: this compound potently inhibits the migration of vascular endothelial cells, which are essential for angiogenesis (formation of new blood vessels). [] This anti-migratory effect is believed to be a key mechanism by which this compound inhibits tumor growth.

- Promotion of cell adhesion: While this compound inhibits migration, it can also promote the attachment and spreading of certain cell types, such as mouse melanoma and human rhabdomyosarcoma cells, to surfaces coated with the peptide. [] This effect highlights the complex and cell-type-specific responses elicited by this compound.

Q2: What is the structural basis for this compound's activity?

A2: The YIGSR sequence within this compound is crucial for its biological activity. [] Studies using mutated or scrambled versions of this sequence have shown a loss of cell-adhesive activity. [] Additionally, cyclic peptides containing the YIGSR motif, like CDPGYIGSRC, exhibit stronger inhibitory effects on cell adhesion compared to the linear this compound. [] This suggests that the conformation and presentation of the YIGSR sequence are critical for optimal binding to the integrin α4β1 receptor.

Q3: Are there any known challenges or limitations associated with the use of this compound?

A4: One potential challenge is the relatively high concentration of this compound needed to achieve significant inhibition of cell attachment compared to laminin itself. [] This suggests that while the peptide mimics certain aspects of laminin binding, it may not fully recapitulate the high affinity and efficacy of the natural ligand. Further research is needed to optimize its potency and explore potential modifications that enhance its stability and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。